4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiadiazole ring, an azetidine ring, and a pyridine ring, each contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazides. The azetidine ring can be introduced via nucleophilic substitution reactions, where the thiadiazole derivative reacts with an azetidine precursor under controlled conditions. The final step involves the coupling of the azetidine-thiadiazole intermediate with a trifluoromethylpyridine derivative, often facilitated by a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity to its targets, while the trifluoromethyl group can increase the compound’s lipophilicity, facilitating its passage through cellular membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxy}-2-(fluoromethyl)pyridine
- 4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxy}-2-(chloromethyl)pyridine
- 4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxy}-2-(bromomethyl)pyridine
Uniqueness
The presence of the trifluoromethyl group in 4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine distinguishes it from its analogs, as this group significantly enhances the compound’s stability and lipophilicity. This makes it more effective in penetrating biological membranes and potentially increases its bioavailability and efficacy in various applications.
Properties
IUPAC Name |
2-methyl-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4OS/c1-7-17-18-11(21-7)19-5-9(6-19)20-8-2-3-16-10(4-8)12(13,14)15/h2-4,9H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLFPVUUWHDSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.